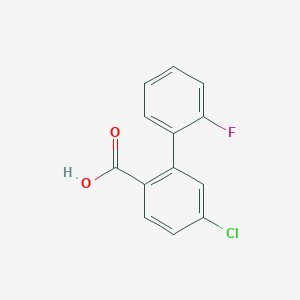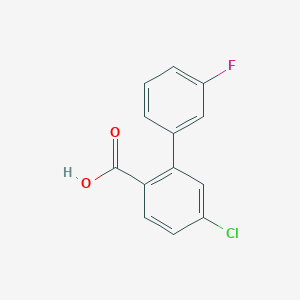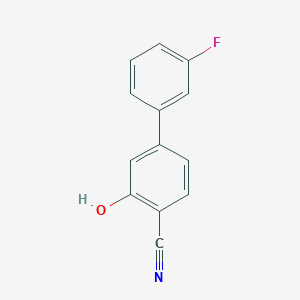
2-Cyano-4-(4-fluorophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-4-(4-fluorophenyl)phenol, 95% (2-CFPP) is an organic compound that belongs to the class of phenols. It is a white crystalline solid with a melting point of 120-122°C. 2-CFPP is a versatile compound that has a wide range of applications in the scientific research, pharmaceutical, and industrial fields. This compound is used in the synthesis of various compounds, as a catalyst in chemical reactions, and as a dye intermediate. In addition, 2-CFPP has the potential to be used in the development of new drugs, as a biomarker in medical diagnostics, and as a reagent in analytical chemistry.
Scientific Research Applications
2-Cyano-4-(4-fluorophenyl)phenol, 95% has a wide range of applications in the scientific research field. It is used as a reagent in analytical chemistry and as a catalyst in chemical reactions. In addition, 2-Cyano-4-(4-fluorophenyl)phenol, 95% is used in the synthesis of various compounds, such as drugs, dyes, and pigments. It is also used in the development of new drugs, as a biomarker in medical diagnostics, and as a dye intermediate.
Mechanism of Action
2-Cyano-4-(4-fluorophenyl)phenol, 95% acts as a Lewis acid and is involved in the formation of a covalent bond between two molecules. It is also involved in the formation of a hydrogen bond between two molecules. In addition, 2-Cyano-4-(4-fluorophenyl)phenol, 95% can act as a proton donor, which helps to facilitate the transfer of electrons between two molecules.
Biochemical and Physiological Effects
2-Cyano-4-(4-fluorophenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been reported to have antibacterial and antifungal activity, as well as anti-inflammatory and antioxidant properties. In addition, 2-Cyano-4-(4-fluorophenyl)phenol, 95% has been found to be an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. 2-Cyano-4-(4-fluorophenyl)phenol, 95% has also been found to have an effect on the metabolism of cholesterol and triglycerides, as well as on the activity of the enzyme cyclooxygenase (COX).
Advantages and Limitations for Lab Experiments
The advantages of using 2-Cyano-4-(4-fluorophenyl)phenol, 95% in laboratory experiments include its low cost, its low toxicity, and its ability to act as a catalyst in chemical reactions. The main limitation of using 2-Cyano-4-(4-fluorophenyl)phenol, 95% in laboratory experiments is its instability in the presence of water and light. In addition, 2-Cyano-4-(4-fluorophenyl)phenol, 95% can react with other compounds and can be difficult to purify and isolate.
Future Directions
The future of 2-Cyano-4-(4-fluorophenyl)phenol, 95% research includes further exploration of its potential applications in the pharmaceutical and industrial fields. In addition, further research into the biochemical and physiological effects of 2-Cyano-4-(4-fluorophenyl)phenol, 95% is needed to determine its potential therapeutic applications. Furthermore, further research into the synthesis and purification of 2-Cyano-4-(4-fluorophenyl)phenol, 95% is needed to improve its stability and to reduce its cost. Finally, further research into the mechanism of action of 2-Cyano-4-(4-fluorophenyl)phenol, 95% is needed to better understand its effects on biological systems.
Synthesis Methods
2-Cyano-4-(4-fluorophenyl)phenol, 95% can be synthesized by a variety of methods, including the Williamson ether synthesis, the Schotten-Baumann reaction, and the reaction of 4-fluorophenol with cyanide. The Williamson ether synthesis involves the reaction of 4-fluorophenol with sodium hydroxide in the presence of an alkoxide base, such as butyl lithium or sodium ethoxide. The Schotten-Baumann reaction involves the reaction of 4-fluorophenol with a base, such as sodium hydroxide, in the presence of a Lewis acid, such as aluminum chloride. The reaction of 4-fluorophenol with cyanide involves the reaction of 4-fluorophenol with sodium cyanide in the presence of a base, such as sodium hydroxide.
properties
IUPAC Name |
5-(4-fluorophenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-12-4-1-9(2-5-12)10-3-6-13(16)11(7-10)8-15/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEZUQHFBLTPPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673452 |
Source


|
| Record name | 4'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(4-fluorophenyl)phenol | |
CAS RN |
1214356-86-1 |
Source


|
| Record name | 4'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














